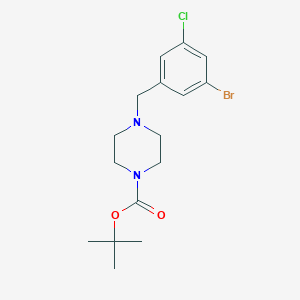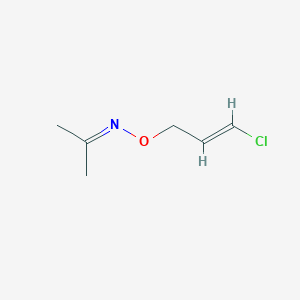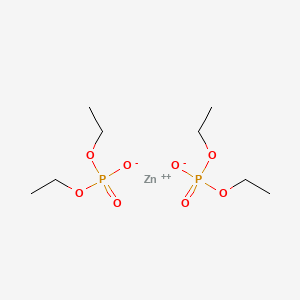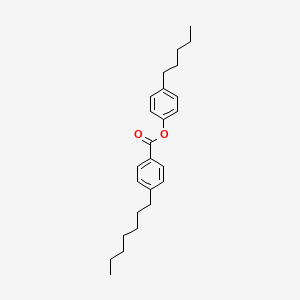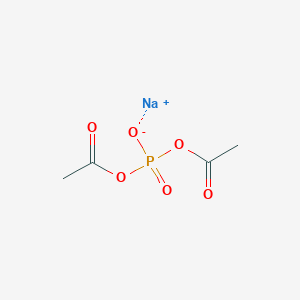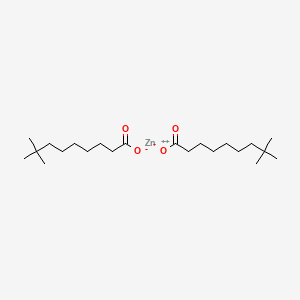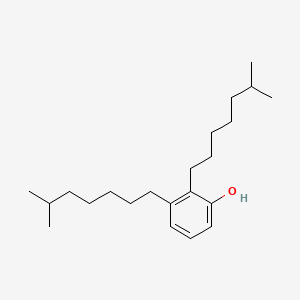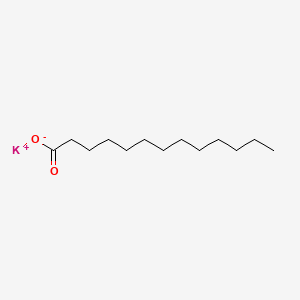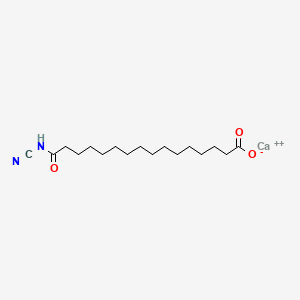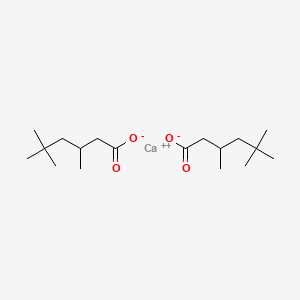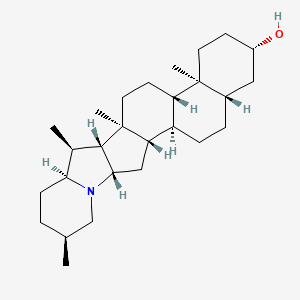![molecular formula C26H19F2N5O2 B12642823 Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-](/img/structure/B12642823.png)
Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3’(2’H)-[1,4]oxazepin]-5’-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6’,7’-dihydro-, (3’S)-” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features multiple heterocyclic rings, including benzopyrano, pyridine, and oxazepin moieties, along with fluorinated pyridine substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the spiro linkage. Common synthetic routes may include:
Formation of Benzopyrano and Pyridine Rings: Initial steps involve the synthesis of benzopyrano and pyridine rings through condensation reactions.
Spiro Linkage Formation: The spiro linkage is formed by reacting the intermediate compounds under specific conditions, such as using strong bases or acids as catalysts.
Fluorination: Introduction of fluorine atoms into the pyridine rings is achieved through electrophilic fluorination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic applications, including drug development for various diseases.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[benzopyranopyridine] derivatives: Compounds with similar spiro structures but different substituents.
Fluorinated pyridine derivatives: Compounds with fluorine atoms attached to pyridine rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of spiro linkage, multiple heterocyclic rings, and fluorinated substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C26H19F2N5O2 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(3S)-7'-(2-fluoropyridin-3-yl)-3'-(2-fluoropyridin-4-yl)spiro[6,7-dihydro-2H-1,4-oxazepine-3,5'-chromeno[2,3-c]pyridine]-5-amine |
InChI |
InChI=1S/C26H19F2N5O2/c27-23-11-16(5-8-30-23)20-12-19-22(13-32-20)35-21-4-3-15(17-2-1-7-31-25(17)28)10-18(21)26(19)14-34-9-6-24(29)33-26/h1-5,7-8,10-13H,6,9,14H2,(H2,29,33)/t26-/m0/s1 |
InChI Key |
ZASOWXQELAKJDI-SANMLTNESA-N |
Isomeric SMILES |
C1COC[C@]2(C3=CC(=NC=C3OC4=C2C=C(C=C4)C5=C(N=CC=C5)F)C6=CC(=NC=C6)F)N=C1N |
Canonical SMILES |
C1COCC2(C3=CC(=NC=C3OC4=C2C=C(C=C4)C5=C(N=CC=C5)F)C6=CC(=NC=C6)F)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


